Raloxifene 6,4'-Bis-beta-D-glucuronide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

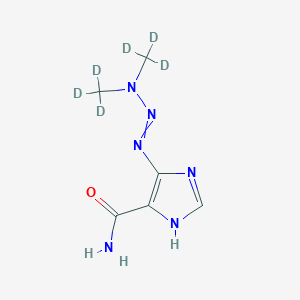

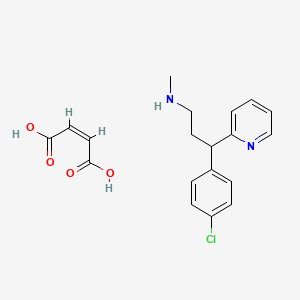

Raloxifene undergoes extensive conjugation to form the 6-beta- and 4'-beta-glucuronides in vivo, involving key enzymes like UDP-glucuronosyltransferases (UGTs) UGT1A1 and UGT1A8 for both glucuronides, and UGT1A10 for the 4'-beta-glucuronide specifically. This biotransformation is significant for its presystemic clearance, with both liver and intestinal microsomes contributing to the glucuronidation process, indicating a substantial role of intestinal metabolism in its overall pharmacokinetics (Kemp, Fan, & Stevens, 2002).

Molecular Structure Analysis

Raloxifene and its glucuronides' molecular structure elucidation involves advanced spectroscopic techniques. For instance, microbial processes have been identified for the synthesis of raloxifene glucuronides, showcasing the complexity and specificity of its metabolism and the resulting structural diversity of its metabolites. The characterization of these processes underscores the intricate molecular interactions and transformations raloxifene undergoes post-administration (Briggs et al., 1999).

Chemical Reactions and Properties

The glucuronidation of Raloxifene, catalyzed by specific UGTs, highlights its chemical reactivity and the enzymatic specificity towards different molecular sites. This process significantly alters Raloxifene's chemical properties, enhancing its solubility and facilitating its excretion. The involvement of UGT1A1, UGT1A8, and UGT1A10 in these reactions emphasizes the selective nature of these enzymatic transformations and their impact on Raloxifene's pharmacokinetic behaviors (Kishi et al., 2016).

Physical Properties Analysis

The physical properties of Raloxifene and its glucuronides, such as solubility and stability, are crucial for its pharmacokinetic and pharmacodynamic profiles. These properties are influenced by the molecular changes during glucuronidation, affecting its absorption, distribution, metabolism, and excretion (ADME) processes. The extensive glucuronidation leading to the formation of raloxifene glucuronides is a key factor in its limited oral bioavailability, highlighting the importance of understanding these properties for optimizing its therapeutic efficacy and safety (Trdan et al., 2011).

科学的研究の応用

Metabolism and Pharmacokinetics

Raloxifene undergoes extensive conjugation to form 6-beta- and 4'-beta-glucuronides, mediated by UDP-glucuronosyltransferases (UGTs) such as UGT1A1 and UGT1A8 in human liver and intestinal microsomes. This metabolism pathway significantly contributes to the presystemic clearance of Raloxifene, indicating the role of intestinal glucuronidation in limiting its bioavailability (Kemp, D. C., Fan, P., & Stevens, J., 2002). Additionally, polymorphisms in UGT1A8 influence Raloxifene metabolism, potentially affecting the drug's efficacy and safety profile (Sun, D., Jones, N., Manni, A., & Lazarus, P., 2013).

Microbial Production of Glucuronides

The microbial process for the preparation of Raloxifene glucuronides, using Streptomyces sp., offers a novel route for generating these metabolites, highlighting an important application in clinical trials and research settings. This biotransformation process underscores the value of microbial systems in producing specific drug metabolites for research purposes (Briggs, B. et al., 1999).

Analytical Methods for Detection

The development of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for determining Raloxifene and its glucuronides in biological samples represents a critical research application. These methods enable the accurate and precise quantification of Raloxifene metabolites, facilitating pharmacokinetic and pharmacodynamic studies (Trdan, T., Roškar, R., Trontelj, J., Ravnikar, M., & Mrhar, A., 2011).

Role in Drug Metabolism and Safety

Investigations into the glucuronidation of Raloxifene in human and animal models have shed light on the drug's metabolic pathway and its implications for safety and efficacy. The interplay between metabolic enzymes and transporter proteins, such as UGTs and multidrug resistance-associated proteins (MRPs), dictates the systemic availability and excretion of Raloxifene glucuronides, influencing drug response and potential toxicity (Dalvie, D. et al., 2008).

特性

IUPAC Name |

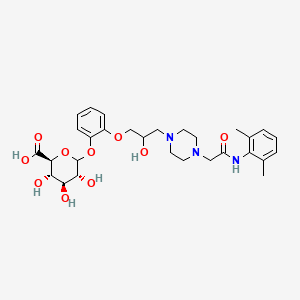

(3R,4R,5R,6R)-6-[4-[6-[(2S,3S,4S,5S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H43NO16S/c42-27(19-4-8-21(9-5-19)53-17-16-41-14-2-1-3-15-41)26-24-13-12-23(55-40-33(48)29(44)31(46)35(57-40)38(51)52)18-25(24)58-36(26)20-6-10-22(11-7-20)54-39-32(47)28(43)30(45)34(56-39)37(49)50/h4-13,18,28-35,39-40,43-48H,1-3,14-17H2,(H,49,50)(H,51,52)/t28-,29+,30-,31+,32-,33+,34?,35?,39+,40-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCIAOPAUTIPRHI-BPLPKISHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C6=CC=C(C=C6)OC7C(C(C(C(O7)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O[C@H]5[C@H]([C@H]([C@@H](C(O5)C(=O)O)O)O)O)C6=CC=C(C=C6)O[C@@H]7[C@@H]([C@@H]([C@H](C(O7)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H43NO16S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

825.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Raloxifene 6,4'-Bis-beta-D-glucuronide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

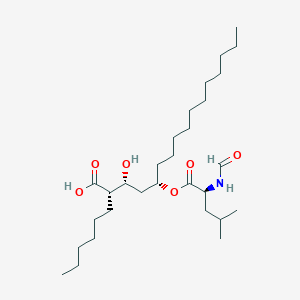

![(2s,3s,5s)-5-[(N-Formyl-L-Leucyl)oxy]-2-Hexyl-3-Hydroxyhexadecanoic Acid](/img/structure/B1140662.png)

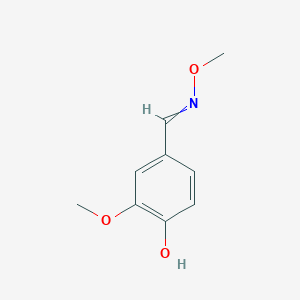

![(2S,3S,4S,5R,6R)-6-[[4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-[2-(3,4-dimethoxyphenyl)ethyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140664.png)

![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine](/img/structure/B1140673.png)